molecular formula C7H12N2OS B6218256 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide CAS No. 2751614-82-9

1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide

Cat. No.: B6218256
CAS No.: 2751614-82-9
M. Wt: 172.2
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Description

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is a heterocyclic compound characterized by a five-membered pyrrolidine ring with a ketone and a thioamide functional group.

Preparation Methods

The synthesis of 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide typically involves the condensation of primary amines with itaconic acid, followed by cyclization. The reaction conditions often include heating in the presence of solvents such as water or isopropanol, or sometimes without any solvent . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The unique combination of a ketone and thioamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

CAS No.

2751614-82-9

Molecular Formula

C7H12N2OS

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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